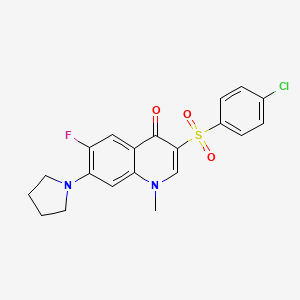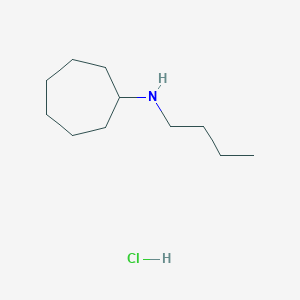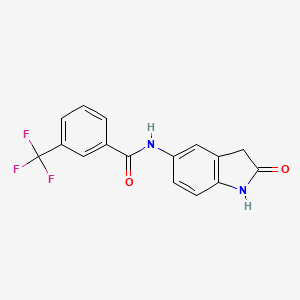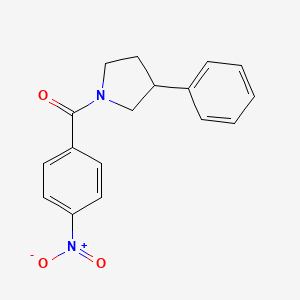
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H18ClFN2O3S and its molecular weight is 420.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Pro-apoptotic Effects in Cancer Cells
Some sulfonamide derivatives have been synthesized and shown to exhibit pro-apoptotic effects by activating p38/ERK phosphorylation in various cancer cell lines. These compounds significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting a potential pathway mediated by sulfonamide fragments for cancer treatment (Cumaoğlu et al., 2015).
Halogenation in Organic Synthesis
Research into the selective chlorination and bromination of C1-H bonds in pyrrolo[1,2-a]quinoxalines, including functional groups similar to the query compound, demonstrates their importance in pharmaceutical research and organic synthesis. This work highlights the versatility of these compounds for diversification in medicinal chemistry (Le et al., 2021).
Serotonin 5-HT6 Receptor Antagonists
A novel class of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core has shown potential for treating cognitive disorders associated with dementia and Alzheimer's disease. These compounds have demonstrated procognitive properties and distinct pharmacological profiles, suggesting a promising therapeutic avenue (Grychowska et al., 2016).
Antiplasmodial and Antifungal Activity
The synthesis of functionalized aminoquinolines via (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines has shown moderate activity against Plasmodium falciparum and certain fungal strains, highlighting the potential for developing new antimalarial and antifungal agents (Vandekerckhove et al., 2015).
Material Science and Catalysis
Photoelectric Conversion Properties
Research into hemicyanine derivatives, which are structurally related to the query compound, has explored their potential in sensitizing nanocrystalline TiO2 electrodes for solar energy conversion. This work underlines the importance of such compounds in the development of efficient photovoltaic devices (Wang et al., 2000).
Nanocrystalline Titania-based Catalysts
A study on the synthesis of piperazinyl-quinolinyl pyran derivatives using a nanocrystalline titania-based sulfonic acid catalyst illustrates the catalyst's effectiveness and efficiency in organic synthesis. This highlights the role of quinolinyl derivatives in catalysis and potential applications in green chemistry (Murugesan et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs), which play an essential role in various types of tumors .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs, thereby disrupting their signaling pathways .
Biochemical Pathways
Fgfr inhibitors, like similar compounds, can disrupt several downstream signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c1-23-12-19(28(26,27)14-6-4-13(21)5-7-14)20(25)15-10-16(22)18(11-17(15)23)24-8-2-3-9-24/h4-7,10-12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOOZWKSGXQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)
![2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2703400.png)


![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)
![Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2703408.png)


![4-[(6-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2703412.png)
![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)
![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)
